Pyrazolo[1,5-A]pyridine-5-carbonitrile
Overview
Description
Pyrazolo[1,5-A]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to exhibit significant photophysical properties, which makes it a crucial tool for studying the dynamics of intracellular processes .
Mode of Action
The interaction of this compound with its targets is primarily through its tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it a valuable tool in various applications.
Biochemical Pathways
It is known that the compound’s photophysical properties can be used to study a variety of biological interactions . These include ionic or molecular sensing and bioimaging applications .
Pharmacokinetics
Its tunable photophysical properties suggest that it may have a high degree of bioavailability .
Result of Action
The primary result of the action of this compound is the change in optical properties of the compound. This change allows it to be used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can enhance both the absorption and emission behaviors of the compound . .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQRIPCGDCQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857158 | |
Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352903-96-8 | |
Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.